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Compound of Interest

Compound Name: 2-Methyl-2-(p-tolyl)morpholine

Cat. No.: B1324894

2-Methyl-2-(p-tolyl)morpholine is a heterocyclic compound featuring a saturated six-
membered morpholine ring substituted at the C2 position with both a methyl and a p-tolyl
group. The presence of a quaternary chiral center at C2, along with the distinct electronic
environments of the morpholine ring and the aromatic p-tolyl moiety, makes *H NMR
spectroscopy an exceptionally powerful tool for its structural verification and conformational
analysis.

In drug discovery and development, the morpholine ring is a privileged scaffold due to its
favorable physicochemical properties, including metabolic stability and aqueous solubility.
Accurate and unambiguous characterization of derivatives like 2-Methyl-2-(p-tolyl)morpholine
is a critical first step in understanding their structure-activity relationships. This guide provides
the foundational knowledge for interpreting its *H NMR spectrum with confidence.

Theoretical Analysis of the *H NMR Spectrum

A thorough understanding of the molecule's structure is paramount to predicting and
interpreting its tH NMR spectrum. The key to this analysis is identifying the chemically non-
equivalent sets of protons and predicting their spectral parameters.

Molecular Structure and Proton Environments

The structure of 2-Methyl-2-(p-tolyl)morpholine contains six distinct proton environments,
labeled A through F for clarity. The morpholine ring typically adopts a chair conformation,
leading to chemical non-equivalence of its methylene protons.
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Caption: Labeled proton environments in 2-Methyl-2-(p-tolyl)morpholine.

e HA (3H): The protons of the methyl group at the C2 position.

e HB & HB' (4H): The aromatic protons of the p-tolyl group. Due to para-substitution, they form
an AA'BB' system, which often appears as two distinct doublets.

e HB" (3H): The protons of the methyl group on the p-tolyl ring.

 HC & HD (2H): The two protons on C3 are diastereotopic due to the adjacent chiral center
(C2). They are expected to have different chemical shifts and show geminal coupling.

e HE (4H): The four protons on C5 and C6. Protons on C5 are adjacent to the nitrogen, and
protons on C6 are adjacent to the oxygen. In many simple morpholine systems, these can
appear as overlapping multiplets.[1]

e HF (1H): The proton on the nitrogen atom (N-H). Its chemical shift can be variable and the
peak is often broad.
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Predicted Chemical Shifts, Multiplicities, and Integrals

The predicted spectral data are based on established chemical shift ranges for analogous

functional groups and substituent effects.[2][3]

HB & HB' (Aromatic Protons): Aromatic protons typically resonate between 6.5-8.0 ppm.[3]
The p-tolyl group will show two signals. The two protons ortho to the morpholine ring (HB)
will be slightly deshielded compared to the two protons meta (HB'). This will result in two
doublets, characteristic of a para-substituted benzene ring. A typical range would be & 7.1-
7.4 ppm. The integration will be for 4 protons in total (2H for each doublet).

HE (Morpholine Protons O-CH2 and N-CHz2): The protons on carbons adjacent to the oxygen
(C6) are expected to be further downfield than those adjacent to the nitrogen (C5). For N-
substituted morpholines, the O-linked methylene protons can appear around & 3.7-4.7 ppm,
while the N-linked methylenes are found more upfield around & 2.4-3.4 ppm.[4] Due to the
complex coupling, these four protons (HE) may appear as a set of overlapping multiplets in
the range of d 2.6-3.9 ppm.

HC & HD (Morpholine Protons at C3): These protons are adjacent to the nitrogen and the
chiral C2 carbon. They are diastereotopic and should appear as two separate signals. They
will likely be doublets of doublets (or more complex multiplets) due to geminal coupling to
each other and vicinal coupling to the N-H proton (if coupling is observed). Their expected
chemical shift is in the range of & 2.5-3.0 ppm.

HB" (p-Tolyl Methyl Protons): The methyl group on an aromatic ring typically resonates
around 0 2.3-2.4 ppm.[5][6] It will appear as a sharp singlet as it has no adjacent protons to
couple with.

HA (C2-Methyl Protons): This methyl group is attached to a quaternary carbon that is also
bonded to an oxygen, a nitrogen (in the ring), and an aromatic ring. This environment is
relatively shielded compared to the aromatic protons. An expected chemical shift is in the
range of & 1.4-1.6 ppm. This signal will be a singlet.

HF (N-H Proton): The chemical shift of an amine proton is highly variable and depends on
solvent, concentration, and temperature. It can range from & 1-5 ppm.[3] The peak is often
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broad due to quadrupole broadening and exchange, and it may not show clear coupling to
adjacent protons.

Data Summary Table

. Proton Predicted & . Predicted
Signal Label . Integration Lo
Environment (ppm) Multiplicity
HB / HB' p-Tolyl (aromatic) 7.1-7.4 4H Two Doublets (d)
Morpholine (-O- )
HE 2.6-3.9 4H Multiplet (m)
CH2-CH2z-N-)
Morpholine (-C- Multiplet (m) or
HC /HD 25-3.0 2H
CH2-N-) two dds
HB" p-Tolyl (-CHs) 23-24 3H Singlet (s)
C2-Methyl (-C- )
HA 1.4-16 3H Singlet (s)
CHs)
1.0-5.0 Broad Singlet (br
HF N-H _ 1H
(variable) s)

Experimental Protocol for *H NMR Spectrum
Acquisition

This section outlines a robust, self-validating protocol for acquiring a high-resolution *H NMR
spectrum of 2-Methyl-2-(p-tolyl)morpholine. The causality behind each step is explained to
ensure data integrity.

Sample Preparation

o Analyte Purity: Ensure the sample is of high purity (>95%) to avoid spectral overlap from
impurities. Residual solvents from synthesis should be removed under high vacuum.

e Solvent Selection: The choice of a deuterated solvent is critical.[7]

o Primary Choice: Deuterated chloroform (CDCIs) is an excellent first choice as it dissolves
a wide range of organic compounds and is easy to remove post-analysis.[8] Its residual
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proton peak at ~7.26 ppm may overlap with the aromatic signals, which should be noted.

o Alternative: For more polar samples or for studies where hydrogen bonding of the N-H
proton is of interest, deuterated dimethyl sulfoxide (DMSO-de) is a suitable alternative.[9]
Its residual peak is at ~2.50 ppm.

e Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated
solvent.[10] This concentration is optimal for obtaining a good signal-to-noise ratio on most
modern spectrometers (400 MHz and above) in a reasonable time.

o Sample Filtration: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate
matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur
pipette to prevent magnetic field distortions.

 Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (& = 0.00
ppm). Modern spectrometers can reference the spectrum to the residual solvent peak, but
for highly accurate work, a drop of TMS can be added.[10]

NMR Instrument Parameters (400/500 MHz
Spectrometer)

The following parameters are recommended for a standard *H spectrum. The rationale is to
achieve good resolution and signal-to-noise while maintaining quantitative reliability.[11][12]
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NMR Acquisition Workflow
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Caption: Standard workflow for NMR data acquisition.
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Pulse Angle (p1): ~30-45 degrees. A 90° pulse gives the maximum signal per scan but
requires a longer relaxation delay. A smaller flip angle allows for a shorter delay between
scans without saturating the signals, improving the overall time efficiency for signal
averaging.[13]

Acquisition Time (aq): 2-4 seconds. This determines the digital resolution. A longer
acquisition time allows for the decay of the Free Induction Decay (FID) signal to be observed
for longer, resulting in sharper lines in the final spectrum.[14]

Relaxation Delay (d1): 1-2 seconds. This is the time between the end of acquisition and the
next pulse. The total time (d1 + aq) should ideally be long enough to allow protons to relax
back to their equilibrium state. For routine spectra, a 1-2 second delay is a good
compromise.

Number of Scans (ns): 8 to 16. Signal averaging increases the signal-to-noise ratio (S/N) by
a factor of the square root of the number of scans. For a 5-10 mg sample, 8 or 16 scans are
typically sufficient.

Spectral Width (sw): 12-16 ppm. This range should be wide enough to encompass all
expected proton signals, from TMS at O ppm to potentially deshielded protons above 10

ppm.

Data Processing

e Fourier Transform (FT): The raw FID (time-domain data) is converted into the spectrum
(frequency-domain data) using a Fourier transform.

e Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the
pure absorption mode (positive and symmetrical).

» Baseline Correction: A flat baseline is crucial for accurate integration. Automated polynomial
baseline correction algorithms are standard in modern software.

o Referencing: The chemical shift (x-axis) is calibrated by setting the residual solvent peak to
its known value (e.g., CDCIs at 7.26 ppm) or the TMS peak to 0.00 ppm.
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 Integration: The area under each peak is integrated to determine the relative number of
protons corresponding to each signal. The integral of a well-defined peak (e.g., one of the
singlets) should be set to its known proton count (3H) to normalize the other integrals.

Advanced NMR Experiments for Full Structural
Confirmation

While a 1D *H NMR spectrum provides significant information, complex or overlapping signals,
particularly in the morpholine ring region, may require further analysis. For unambiguous
assignment, 2D NMR experiments are invaluable.[15][16]

e COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to
each other (typically through 2 or 3 bonds). It would confirm the connectivity within the
morpholine ring and distinguish the HC/HD protons from the HE protons.

o HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the
carbons they are attached to. It is extremely useful for assigning the proton signals of the
different CHz groups in the morpholine ring by using their distinct 13C chemical shifts.

 HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons
and carbons over 2-3 bonds. It is a powerful tool for piecing together the molecular skeleton,
for example, by showing a correlation from the C2-Methyl protons (HA) to the aromatic
carbons of the p-tolyl group.

By employing these techniques, a complete and validated assignment of every proton and
carbon in the 2-Methyl-2-(p-tolyl)morpholine molecule can be achieved, providing the highest
level of confidence in its structural identity.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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